3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide

Medicinal chemistry Structure–activity relationship Sulfonamide pharmacology

3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide (molecular formula C₁₂H₁₁F₃N₂O₃S, exact mass 320.044248 Da) is a synthetic sulfonamide derivative built upon a 3,5-dimethyl-1,2-oxazole (isoxazole) core. The sulfonamide linkage connects the oxazole 4-position to a meta-trifluoromethylphenyl aniline moiety, yielding a compound with a computed XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 80.6 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors.

Molecular Formula C12H11F3N2O3S
Molecular Weight 320.29 g/mol
Cat. No. B4436527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide
Molecular FormulaC12H11F3N2O3S
Molecular Weight320.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H11F3N2O3S/c1-7-11(8(2)20-16-7)21(18,19)17-10-5-3-4-9(6-10)12(13,14)15/h3-6,17H,1-2H3
InChIKeyYQKGVMFMRDBYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>48 [ug/mL]

3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide: Structural Identity and Baseline Characterization for Procurement Decisions


3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide (molecular formula C₁₂H₁₁F₃N₂O₃S, exact mass 320.044248 Da) [1] is a synthetic sulfonamide derivative built upon a 3,5-dimethyl-1,2-oxazole (isoxazole) core. The sulfonamide linkage connects the oxazole 4-position to a meta-trifluoromethylphenyl aniline moiety, yielding a compound with a computed XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 80.6 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors [2]. This scaffold belongs to the phenyl-dimethylisoxazole chemotype class, which emerged from fragment-based screening efforts targeting bromodomain-containing proteins and has been structurally optimized through rational design [3]. The compound is available from multiple commercial suppliers for research use, with verified mass spectral characterization accessible through authoritative spectral databases [1].

Why Generic Substitution Fails for 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide


Substitution within the phenyl-dimethylisoxazole sulfonamide series is confounded by the sensitivity of both the sulfonamide connectivity and the trifluoromethylphenyl substitution pattern to biological and physicochemical outcomes. The target compound bears a distinct meta-CF₃ substitution on the N-phenyl ring and a sulfonamide linkage oriented such that the sulfonyl group is attached to the oxazole 4-position and the amine to the phenyl ring [1]. Its closest regioisomer—N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(trifluoromethyl)benzenesulfonamide—reverses this connectivity and places the CF₃ group at the ortho position of the benzenesulfonyl moiety [2]. Such reversal of the sulfonamide bond changes the vector of the trifluoromethylphenyl group relative to the isoxazole core, which alters hydrogen-bonding geometry, steric bulk orientation, and the overall molecular shape recognized by binding pockets. In the broader phenylisoxazole sulfonamide class, even minor modifications to the N-aryl substitution pattern have been shown to modulate affinity for bromodomain targets, with IC₅₀ values spanning from low micromolar to sub-micromolar ranges depending on the specific aryl group installed [3]. These structure–activity relationships preclude simple interchange of in-class analogs without risking loss of binding affinity or alteration of physicochemical and pharmacokinetic properties.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide vs. Closest Analogs


Sulfonamide Connectivity and CF₃ Regiochemistry: Structural Differentiation from the Ortho-CF₃ Regioisomer

The target compound features a sulfonamide linkage in which the sulfur atom is attached to the 4-position of the 3,5-dimethyl-1,2-oxazole ring and the nitrogen is attached to the 3-(trifluoromethyl)phenyl group. In contrast, the closest commercially catalogued regioisomer—N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(trifluoromethyl)benzenesulfonamide (PubChem CID 71935892)—reverses this connectivity: the sulfur is attached to the phenyl ring (at the ortho-CF₃-substituted position) and the nitrogen is attached to the oxazole 4-position [1]. This reversal changes the rotatable bond count from 3 to 3 (both have three rotatable bonds), but the spatial orientation of the CF₃-phenyl group differs fundamentally: in the target compound, the CF₃ group is meta to the sulfonamide nitrogen on the aniline-derived ring; in the regioisomer, the CF₃ group is ortho to the sulfonyl group on the benzenesulfonyl-derived ring. The topological polar surface area (TPSA) is identical at 80.6 Ų for both compounds due to the same atom composition [2]. However, the hydrogen-bond donor and acceptor vectors differ because the sulfonamide NH is proximal to the oxazole ring in the target but proximal to the ortho-CF₃-phenyl ring in the regioisomer, which may alter target-binding geometry distinct from global computed property equivalence.

Medicinal chemistry Structure–activity relationship Sulfonamide pharmacology

Scaffold Context: 3,5-Dimethylisoxazole-4-sulfonamide as a Validated Acetyl-Lysine-Mimetic Bromodomain Ligand Chemotype

The 3,5-dimethylisoxazole core of the target compound has been established as an acetyl-lysine-mimetic bromodomain ligand. In the foundational study by Hewings et al. (2011), unadorned 3,5-dimethylisoxazole was shown to bind BRD4(1) and BRD2(1) bromodomains with IC₅₀ values of <5 μM [1]. Subsequent structure-based optimization by Bamborough et al. (2012) produced phenylisoxazole sulfonamide derivatives—sharing the same core scaffold as the target compound—that exhibited anti-inflammatory activity in cellular assays and established the tractability of this chemotype for BET bromodomain inhibition [2]. Importantly, the sulfonamide moiety at the oxazole 4-position was critical for potency improvements over the parent fragment: the sulfonamide series showed enhanced binding affinity compared to unsubstituted or carboxamide analogs [2]. The target compound, bearing a meta-trifluoromethylphenyl group on the sulfonamide nitrogen, represents a specific N-aryl substituted member of this chemotype. While direct IC₅₀ data for the target compound itself are not publicly available, class-level SAR indicates that the N-aryl substitution pattern is a key determinant of bromodomain affinity and selectivity within this series [2] [3].

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Mass Spectral Identity Verification: Differentiating the Target Compound from Isomeric Sulfonamides by GC-MS

The target compound has a verified electron ionization (EI) mass spectrum (GC-MS) deposited in the Wiley KnowItAll Mass Spectral Library and accessible via SpectraBase under Compound ID 1fwy6MioF25 [1]. The exact mass is 320.044248 Da, and the molecular ion and fragmentation pattern are characteristic of the 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide structure [1]. In comparison, the ortho-CF₃ regioisomer (PubChem CID 71935892) also has an exact mass of 320.044 Da but, because of its distinct connectivity, is expected to produce a different EI fragmentation pattern, particularly in fragments arising from cleavage at the sulfonamide S–N bond, which will differ between the two connectivity isomers [2]. The availability of a reference mass spectrum provides a practical, instrument-accessible method for confirming the identity and purity of procured material, distinguishing it from isomeric or closely related sulfonamides that share the same molecular formula but differ in connectivity or substitution pattern.

Analytical chemistry Quality control Identity verification

Crystallographically Characterized Squaramide Derivative Reveals Binding Mode of the 3,5-Dimethylisoxazole-4-sulfonamide Moiety in the RNA Polymerase Switch Region

The 3,5-dimethyl-1,2-oxazole-4-sulfonamide moiety is a critical pharmacophoric element of squaramide-based RNA polymerase (RNAP) inhibitors. In PDB entry 4YFN (resolution 3.82 Å), compound 14—N-[3,4-dioxo-2-(4-{[4-(trifluoromethyl)benzyl]amino}piperidin-1-yl)cyclobut-1-en-1-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide—was co-crystallized with Escherichia coli RNA polymerase holoenzyme [1] [2]. The structure revealed that the terminal 3,5-dimethylisoxazole ring binds into a narrow, hydrophobic pocket in the RNAP switch region, while the 4-(trifluoromethyl)benzyl group occupies a distinct hydrophobic pocket; both terminal rings were required for biochemical potency [2]. The sulfonamide at the oxazole 4-position serves as the attachment point linking the isoxazole recognition element to the squaramide-piperidine linker. Compound 14 exhibited biochemical activity in the single-digit micromolar range in a transcription-translation (TT) assay. Notably, the squaramide series was optimized to improve the human plasma protein unbound fraction (fu) from below 1% to 4–7% while retaining biochemical potency, resulting in a combined 20–60-fold improvement in antimicrobial activity against efflux-negative Haemophilus influenzae [2]. This structural information provides a rational basis for using the 3,5-dimethylisoxazole-4-sulfonamide fragment as a starting point for elaboration into RNAP-targeting antibacterial agents.

Antibacterial drug discovery RNA polymerase inhibition Structure-based drug design

Research Application Scenarios for 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide Based on Verified Evidence


Bromodomain-Focused Fragment and Lead-Like Screening Libraries

Given that the 3,5-dimethylisoxazole scaffold is a validated acetyl-lysine-mimetic bromodomain ligand with micromolar affinity for BRD4(1) and BRD2(1) [1], the target compound—bearing a meta-trifluoromethylphenyl substituent on the sulfonamide nitrogen—can serve as a structurally distinct entry in bromodomain-focused compound libraries. Its meta-CF₃ substitution provides a lipophilic and electron-withdrawing profile (XLogP3-AA = 2.6) that differentiates it from para-substituted or unsubstituted phenyl analogs commonly explored in the phenylisoxazole sulfonamide series [2]. This compound is suitable for use in differential scanning fluorimetry (DSF), AlphaScreen competition assays, and SPR-based fragment screening campaigns targeting BET family bromodomains (BRD2, BRD3, BRD4, BRDT) or other acetyl-lysine reader domains.

Synthetic Intermediate for RNA Polymerase Switch Region Inhibitor Elaboration

The co-crystal structure of a squaramide derivative containing the 3,5-dimethylisoxazole-4-sulfonamide moiety (PDB 4YFN) confirms that this fragment occupies a critical hydrophobic pocket in the E. coli RNA polymerase switch region [3]. Researchers engaged in antibacterial drug discovery can procure the target compound as a synthetic building block for constructing novel RNAP inhibitors. The free sulfonamide NH in the target compound provides a synthetic handle for coupling to diverse linkers (squaramide, amide, urea, or amine-based) that can be optimized for biochemical potency, plasma protein binding, and antimicrobial activity, following the rational design paradigm established by Molodtsov et al. (2015) [3].

Physicochemical Property Reference Standard for Sulfonamide Analog Series

With its well-defined computed properties (MW = 320.29 g/mol, XLogP3-AA = 2.6, TPSA = 80.6 Ų, HBD = 1, HBA = 8) [2], the target compound can serve as a reference point in medicinal chemistry campaigns seeking to balance lipophilicity and polarity within isoxazole sulfonamide series. The meta-CF₃ group increases lipophilicity by approximately 0.8–1.2 logP units relative to an unsubstituted phenyl analog (estimated contribution based on aromatic CF₃ substituent constants), while maintaining a moderate TPSA compatible with both target binding and membrane permeability. Researchers optimizing ADME properties within this chemotype can use the target compound as a comparator to evaluate the impact of varying N-aryl substituents on physicochemical and pharmacokinetic profiles.

Analytical Reference Material for Isomeric Sulfonamide Differentiation

The availability of a verified GC-MS reference spectrum through SpectraBase (Compound ID 1fwy6MioF25) [4] enables quality control laboratories and medicinal chemistry groups to use this compound as a certified analytical reference. When procuring or synthesizing isoxazole sulfonamide derivatives with identical molecular formulas but different connectivity (e.g., the ortho-CF₃ regioisomer or N-alkyl vs. N-aryl variants), the reference mass spectrum allows unambiguous identity confirmation by GC-MS comparison. This is particularly valuable when multiple connectivity or positional isomers are present in a screening collection, as biological activity may differ substantially between isomers despite identical molecular weight.

Quote Request

Request a Quote for 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.